1H-Imidazole-5-carbonyl chloride, 2-ethyl-4-nitro-1-propyl-
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Overview
Description
1H-Imidazole-5-carbonyl chloride, 2-ethyl-4-nitro-1-propyl- is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Preparation Methods
The synthesis of 1H-Imidazole-5-carbonyl chloride, 2-ethyl-4-nitro-1-propyl- typically involves the following steps:
Formation of the imidazole ring: This can be achieved through the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Introduction of substituents: The ethyl, nitro, and propyl groups can be introduced through various substitution reactions.
Formation of the carbonyl chloride: The carbonyl chloride group can be introduced by reacting the imidazole derivative with thionyl chloride or oxalyl chloride under controlled conditions.
Chemical Reactions Analysis
1H-Imidazole-5-carbonyl chloride, 2-ethyl-4-nitro-1-propyl- undergoes various chemical reactions, including:
Scientific Research Applications
1H-Imidazole-5-carbonyl chloride, 2-ethyl-4-nitro-1-propyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Imidazole-5-carbonyl chloride, 2-ethyl-4-nitro-1-propyl- involves its interaction with specific molecular targets and pathways:
Enzyme inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.
Receptor antagonism: It can act as an antagonist by binding to receptors and blocking the action of agonists.
Signal transduction: The compound can interfere with signal transduction pathways by modulating the activity of key signaling proteins.
Comparison with Similar Compounds
1H-Imidazole-5-carbonyl chloride, 2-ethyl-4-nitro-1-propyl- can be compared with other similar compounds, such as:
1H-Imidazole-4-carbonyl chloride, 2-ethyl-5-nitro-1-propyl-: This compound has a similar structure but with different positions of the nitro and carbonyl chloride groups, leading to different chemical properties and reactivity.
1H-Imidazole-5-carbonyl chloride, 2-methyl-4-nitro-1-propyl-: This compound has a methyl group instead of an ethyl group, which affects its steric and electronic properties.
1H-Imidazole-5-carbonyl chloride, 2-ethyl-4-amino-1-propyl-: This compound has an amino group instead of a nitro group, resulting in different reactivity and biological activity.
Properties
CAS No. |
61982-17-0 |
---|---|
Molecular Formula |
C9H12ClN3O3 |
Molecular Weight |
245.66 g/mol |
IUPAC Name |
2-ethyl-5-nitro-3-propylimidazole-4-carbonyl chloride |
InChI |
InChI=1S/C9H12ClN3O3/c1-3-5-12-6(4-2)11-9(13(15)16)7(12)8(10)14/h3-5H2,1-2H3 |
InChI Key |
ISWZEYZGZZJCQW-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=NC(=C1C(=O)Cl)[N+](=O)[O-])CC |
Origin of Product |
United States |
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